
2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester
Descripción general
Descripción
“2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester” is a chemical compound with the linear formula C11H15BFNO2 . It is an organoboron reagent, which is a class of compounds that are widely used in organic synthesis . These reagents are particularly valuable due to their stability, mild reaction conditions, and environmental benignity .
Synthesis Analysis
The synthesis of this compound can involve various methods. One common approach is the Suzuki–Miyaura (SM) coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, such as our compound of interest . Another method involves the catalytic protodeboronation of alkyl boronic esters .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura coupling reactions . It can also undergo protodeboronation, a process that has been developed for 1°, 2°, and 3° alkyl boronic esters .Aplicaciones Científicas De Investigación
Suzuki Coupling Reaction
2-Fluoro-5-hydroxypyridine-4-boronic acid pinacol ester, like other pinacolboronate esters, plays a crucial role in the Suzuki coupling reaction. This reaction is instrumental in connecting organic building blocks for the synthesis of complex molecules. Pinacolboronate esters, due to their reactive nature, require specific analytical methods to assess their quality. For instance, they can hydrolyze easily to boronic acid, which is nonvolatile and poorly soluble in organic solvents, posing unique analytical challenges (Zhong et al., 2012).
Microwave-Assisted Synthesis
The compound's utility as a robust and versatile building block for diverse compound libraries is highlighted in microwave-assisted synthesis processes. For example, its use in the rapid and efficient synthesis of various substituted amino-imidazopyridines emphasizes its versatility (Dimauro & Kennedy, 2007).
Lewis Acid Receptors in Polymeric Membranes
Organoboron compounds, including pinacol ester derivatives, are applied as Lewis acid receptors of fluoride anions. This application is crucial in the development of polymer membrane electrodes with enhanced selectivity for fluoride ions (Jańczyk et al., 2012).
Synthesis of Fluoroarenes
This compound is also involved in the transformation of fluoroarenes into arylboronic acid pinacol esters, playing a role in C-F bond activation and transmetalation processes (Zhou et al., 2016).
Fluorescence Enhancement in Chemical Sensing
In chemical sensing, the formation of an exciplex between a pyridinium boronic acid and a phenyl group can be controlled using diols like pinacol, leading to enhanced fluorescence. This application is significant in molecular sensors and materials science (Huang et al., 2010).
Mecanismo De Acción
Target of Action
Boronic esters are generally known to be valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its interaction with other organic compounds in a process known as Suzuki–Miyaura coupling . This process involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst . The boron moiety in the compound can be converted into a broad range of functional groups .
Biochemical Pathways
The compound is involved in various biochemical pathways, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are part of the broader Suzuki–Miyaura coupling process .
Pharmacokinetics
It’s worth noting that boronic esters are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the Suzuki–Miyaura coupling process . This process allows for the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of the compound can be influenced by environmental factors such as air and moisture. The introduction of the more stable boronic ester moiety, as in the case of this compound, has significantly expanded the scope of boron chemistry .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)14-6-8(7)15/h5-6,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJVTCOIZSRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155059 | |
| Record name | 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121514-32-5 | |
| Record name | 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



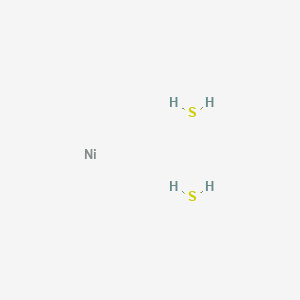
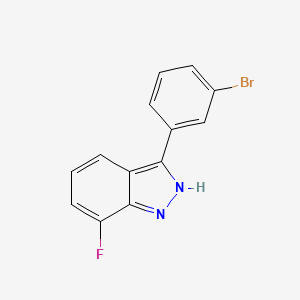

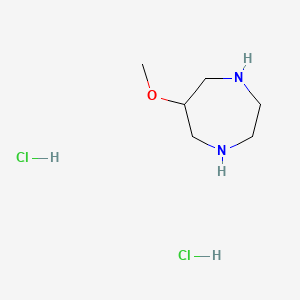
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)
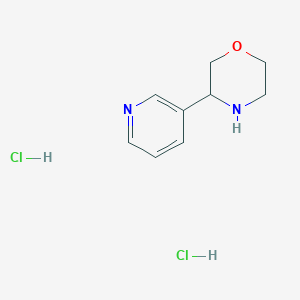
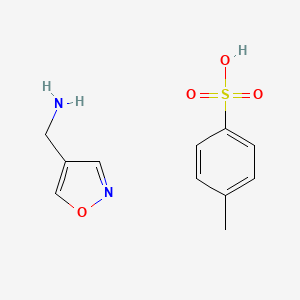
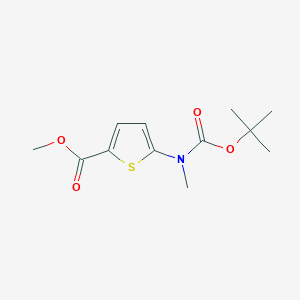

![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)
![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)